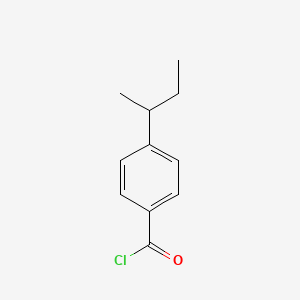

4-(Butan-2-yl)benzoyl chloride

説明

Contextual Significance of Acyl Chlorides as Activated Carboxylic Acid Derivatives

Carboxylic acids are fundamental organic compounds, but their direct use in many reactions is limited by the low reactivity of the carboxyl group. To overcome this, they are often converted into more reactive forms known as carboxylic acid derivatives, with acyl chlorides (or acid chlorides) being one of the most important. wikipedia.orgaobchem.com These compounds contain the functional group -COCl, where the hydroxyl (-OH) group of a carboxylic acid is replaced by a chlorine atom. Current time information in Bangalore, IN.

The high reactivity of acyl chlorides stems from the electronic properties of the acyl group. The carbon atom of the carbonyl group (C=O) is bonded to two highly electronegative atoms: oxygen and chlorine. acs.org Both atoms withdraw electron density from the carbonyl carbon, rendering it significantly electron-deficient and thus highly susceptible to attack by nucleophiles. acs.org This enhanced electrophilicity makes acyl chlorides far more reactive than their parent carboxylic acids. Current time information in Bangalore, IN.ucalgary.ca

This "activated" nature allows acyl chlorides to serve as excellent acylating agents. They readily undergo nucleophilic acyl substitution reactions, where the chloride ion—an effective leaving group—is displaced by a wide range of nucleophiles. aobchem.com This reactivity is harnessed in numerous fundamental organic transformations, including:

Hydrolysis: Acyl chlorides react vigorously with water to revert to the corresponding carboxylic acid, producing fumes of hydrogen chloride. Current time information in Bangalore, IN.pressbooks.pub

Esterification: The reaction with alcohols or phenols produces esters. This process is often faster and more efficient than esterification using the parent carboxylic acid. Current time information in Bangalore, IN.ucalgary.ca

Amide Formation: Reaction with ammonia (B1221849) or amines yields primary or substituted amides, respectively. Current time information in Bangalore, IN.

Due to their high reactivity, acyl chlorides are typically not found in nature and are synthesized in the laboratory as needed, often immediately before use. The most common laboratory methods for their preparation involve treating a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride ((COCl)₂). wikipedia.orgCurrent time information in Bangalore, IN.orgsyn.org

| Reaction Type | Nucleophile | Product | Significance |

| Hydrolysis | Water (H₂O) | Carboxylic Acid | Reverts to the parent acid. |

| Alcoholysis | Alcohol (R'-OH) | Ester | Efficient method for ester synthesis. Current time information in Bangalore, IN. |

| Aminolysis | Ammonia (NH₃) | Primary Amide | Key route to amides. Current time information in Bangalore, IN. |

| Aminolysis | Primary Amine (R'-NH₂) | Secondary Amide | Formation of N-substituted amides. Current time information in Bangalore, IN. |

Overview of Benzoyl Chloride Analogues in Advanced Chemical Synthesis

Benzoyl chloride (C₆H₅COCl) is the simplest aromatic acyl chloride and serves as a parent structure for a vast family of substituted analogues. wikipedia.org By introducing various functional groups onto the benzene (B151609) ring, chemists can precisely tune the steric and electronic properties of the molecule. dapinpharma.com These modifications create a diverse library of benzoyl chloride analogues, which are valuable as synthesis building blocks and intermediates for producing pharmaceuticals, plant protection agents, dyes, and plastics. google.com

The substituent's nature and position on the aromatic ring significantly influence the reactivity of the acyl chloride group and impart specific properties to the final products. For instance, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, while bulky groups can introduce steric hindrance that directs reactions to specific sites.

Examples of substituted benzoyl chlorides and their applications include:

4-Nitrobenzoyl chloride: Used as a precursor in the synthesis of the anesthetic procaine. wikipedia.org

4-Chlorobenzoyl chloride: Serves as an intermediate in the production of high-performance polymers and has been used in the synthesis of benzenesulfonamides and potential anti-cancer agents. wikipedia.orgchemicalbook.com

4-tert-Butylbenzoyl chloride: Employed in the synthesis of complex molecular systems for materials science, such as bipolar systems for organic electronics and compounds for anticancer research. fishersci.cajppres.com

The strategic use of these analogues allows for the construction of complex molecules where the substituted benzoyl moiety becomes a core structural component. They are frequently used in Friedel-Crafts acylation reactions to introduce the substituted benzoyl group onto another aromatic ring, forming ketones that are themselves key intermediates. wikipedia.org The versatility of these building blocks makes them indispensable in modern medicinal chemistry and materials science. dapinpharma.comevitachem.com

Academic Research Trajectories and Scope for 4-(Butan-2-yl)benzoyl chloride

4-(Butan-2-yl)benzoyl chloride, also known as 4-sec-butylbenzoyl chloride, is a specific member of the 4-alkylbenzoyl chloride family. While it is not as extensively documented in high-impact literature as some other analogues, its structural features suggest clear research and application trajectories, primarily as a specialized synthetic intermediate.

The synthesis of 4-alkylbenzoyl chlorides is well-established. A one-step procedure involves the Friedel-Crafts acylation of an appropriate alkylbenzene (in this case, sec-butylbenzene) with an agent like oxalyl chloride, providing a direct route to the target compound. orgsyn.org This method is noted for producing 4-substituted benzoyl chlorides that are free of positional isomers. orgsyn.org The parent carboxylic acid, 4-(butan-2-yl)benzoic acid, can be prepared via Friedel-Crafts acylation of toluene (B28343) and serves as a building block for more complex molecules in chemistry and materials science.

The primary academic and industrial interest in 4-alkylbenzoyl chlorides, including the butan-2-yl analogue, lies in their use as precursors for materials with specific physical properties. Research has shown that 4-alkylbenzoyl chlorides are useful intermediates in the preparation of diaryl esters that exhibit mesomorphic (liquid crystal) properties. orgsyn.org The alkyl chain length and structure, such as the sec-butyl group, can influence the phase behavior and transition temperatures of the resulting liquid crystal. Similarly, related structures like betulin (B1666924) bis-p-n-butylbenzoyl diester have been synthesized and investigated as chiral dopants for creating cholesteric liquid crystal materials. mdpi.com

Therefore, the research scope for 4-(butan-2-yl)benzoyl chloride is primarily focused on:

Materials Science: Its use as a key building block for synthesizing liquid crystals, polymers, and other advanced materials where the butan-2-yl group helps to control properties like solubility, melting point, and molecular packing.

Organic Synthesis: Serving as a versatile intermediate for creating complex organic molecules. The butan-2-yl group provides specific steric and lipophilic characteristics that can be desirable in the synthesis of agrochemicals or pharmaceutical analogues. evitachem.com

Fine Chemicals: As a precursor to other 4-substituted benzoyl derivatives, such as aromatic aldehydes, anilines, and nitriles. orgsyn.org

While dedicated studies on 4-(butan-2-yl)benzoyl chloride itself are not abundant, its role is clearly defined by the established chemistry of its structural class, positioning it as a valuable, specialized reagent for creating functional organic materials and complex molecules.

Compound Data

Table 1: Physicochemical Properties of 4-(Butan-2-yl)benzoyl chloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₃ClO | epa.gov |

| Average Mass | 196.67 g/mol | epa.gov |

| Monoisotopic Mass | 196.065493 g/mol | epa.gov |

| CAS Number | 86156-81-2 | epa.gov |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Functional Group/Class |

|---|---|

| 4-(Butan-2-yl)benzoyl chloride | Aromatic Acyl Chloride |

| 4-(Butan-2-yl)benzoic acid | Aromatic Carboxylic Acid |

| Acyl chloride | Carboxylic Acid Derivative |

| Amide | Carboxylic Acid Derivative |

| Benzoyl chloride | Aromatic Acyl Chloride |

| Carboxylic acid | Organic Acid |

| Ester | Carboxylic Acid Derivative |

| Oxalyl chloride | Acyl Chloride |

| Phosphorus pentachloride | Chlorinating Agent |

| Thionyl chloride | Chlorinating Agent |

| 4-Nitrobenzoyl chloride | Aromatic Acyl Chloride |

| 4-Chlorobenzoyl chloride | Aromatic Acyl Chloride |

| 4-tert-Butylbenzoyl chloride | Aromatic Acyl Chloride |

| sec-Butylbenzene (B1681704) | Alkylbenzene |

| Toluene | Alkylbenzene |

| Diaryl esters | Ester |

特性

CAS番号 |

86156-81-2 |

|---|---|

分子式 |

C11H13ClO |

分子量 |

196.67 g/mol |

IUPAC名 |

4-butan-2-ylbenzoyl chloride |

InChI |

InChI=1S/C11H13ClO/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3 |

InChIキー |

CIWJDUCJGYWRLN-UHFFFAOYSA-N |

正規SMILES |

CCC(C)C1=CC=C(C=C1)C(=O)Cl |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 Butan 2 Yl Benzoyl Chloride and Precursors

Preparation Routes for 4-(Butan-2-yl)benzoic Acid

The creation of the 4-(butan-2-yl)benzoic acid core structure can be achieved through several synthetic pathways, each with its own set of advantages and considerations.

Friedel-Crafts Acylation Approaches to the Butan-2-yl-substituted Aromatic Core

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, allowing for the introduction of alkyl or acyl groups onto a benzene (B151609) ring. pressbooks.pubcerritos.edu In the context of synthesizing 4-(butan-2-yl)benzoic acid, a Friedel-Crafts acylation can be employed to introduce the butan-2-yl group. This typically involves reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orggoogle.com The resulting ketone can then be reduced to the corresponding alkylbenzene.

A notable challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangement, especially when using primary alkyl halides. pressbooks.pubucalgary.ca For instance, the reaction of benzene with 1-chlorobutane (B31608) can yield a mixture of sec-butylbenzene (B1681704) and isobutylbenzene (B155976) due to a hydride shift in the intermediate carbocation. pressbooks.pub To circumvent this, Friedel-Crafts acylation is often preferred, as the acylium ion is resonance-stabilized and less prone to rearrangement. pressbooks.pub Subsequent reduction of the ketone, for example, via a Wolff-Kishner or Clemmensen reduction, provides the desired alkyl-substituted aromatic compound without rearrangement. ucalgary.ca

Industrial applications may utilize continuous flow reactors with fixed-bed catalysts to enhance yield and purity.

Carboxylation Strategies from Halogenated Aromatic Precursors (e.g., 4-(Butan-2-yl)bromobenzene)

An alternative and highly regioselective method for synthesizing 4-(butan-2-yl)benzoic acid involves the carboxylation of a halogenated precursor, such as 4-(butan-2-yl)bromobenzene. This approach offers excellent control over the position of the carboxylic acid group.

One common strategy is the formation of a Grignard reagent from 4-(butan-2-yl)bromobenzene, followed by its reaction with carbon dioxide (CO₂). This process, known as Grignard carboxylation, is a reliable method for converting aryl halides into carboxylic acids.

Recent advancements in catalysis have also introduced metal-catalyzed carboxylation reactions using CO₂. acs.org Nickel-catalyzed carboxylation, for instance, has shown promise for a variety of aryl and benzyl (B1604629) electrophiles, offering a pathway to carboxylic acids under milder conditions. acs.org

Oxidation of Corresponding Benzyl Alcohol Analogues to Carboxylic Acids

The oxidation of a 4-(butan-2-yl)benzyl alcohol presents another viable route to the target carboxylic acid. This method is particularly useful when the functional groups present in the molecule are sensitive to the conditions of Friedel-Crafts reactions.

A variety of oxidizing agents can be employed for this transformation. Classical reagents include potassium permanganate (B83412) (KMnO₄) in acidic or alkaline conditions and Jones reagent (CrO₃/H₂SO₄). pduamtulungia.co.in While effective, these strong oxidants can sometimes lead to over-oxidation or side reactions.

More modern and milder oxidation methods have been developed to address these challenges. These include TEMPO-mediated oxidations, which can selectively oxidize primary alcohols to aldehydes or, with further reaction, to carboxylic acids. windows.net Other approaches involve the use of metal-free photocatalysts or hypervalent iodine reagents, which are considered more environmentally friendly. pduamtulungia.co.inrsc.org

| Oxidation Method | Typical Reagents | Key Features |

| Potassium Permanganate Oxidation | KMnO₄, H⁺ or OH⁻ | Strong oxidant, effective for alkylbenzenes with a benzylic hydrogen. masterorganicchemistry.com |

| Jones Oxidation | CrO₃, H₂SO₄, acetone | Powerful oxidant, can be harsh for sensitive substrates. pduamtulungia.co.in |

| TEMPO-Mediated Oxidation | TEMPO, co-oxidant (e.g., bleach, BAIB) | Mild and selective oxidation of primary alcohols. windows.net |

| Photocatalytic Oxidation | Photoorganocatalyst, light, O₂ | Metal-free and environmentally friendly approach. rsc.org |

Chlorination Protocols for Conversion of Carboxylic Acids to Acyl Chlorides

The final step in the synthesis of 4-(butan-2-yl)benzoyl chloride is the conversion of the carboxylic acid group of 4-(butan-2-yl)benzoic acid into an acyl chloride. This is a crucial transformation for activating the carboxylic acid for subsequent reactions.

Classical Reagent-Mediated Transformations (e.g., Thionyl Chloride, Oxalyl Chloride)

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most widely used reagents for the synthesis of acyl chlorides from carboxylic acids. libretexts.orgmasterorganicchemistry.comnumberanalytics.com Both reagents react with the carboxylic acid to form a highly reactive intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.orglibretexts.org

Thionyl Chloride (SOCl₂): This reagent is effective and commonly used. masterorganicchemistry.comcommonorganicchemistry.com The reaction proceeds through the formation of an acyl chlorosulfite intermediate. libretexts.org The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the resulting acyl chloride. masterorganicchemistry.comnumberanalytics.com

Oxalyl Chloride ((COCl)₂): Oxalyl chloride is often considered a milder and more selective reagent than thionyl chloride. wikipedia.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comsciencemadness.org The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are also gaseous. sciencemadness.org

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Neat or in a solvent like chloroform, often at reflux. commonorganicchemistry.com | Readily available, gaseous byproducts. masterorganicchemistry.comnumberanalytics.com | Can be harsh for some sensitive functional groups. |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane (B109758) (DCM) at room temperature with catalytic DMF. commonorganicchemistry.com | Milder conditions, high selectivity. wikipedia.org | More expensive than thionyl chloride. |

Development of Alternative Chlorinating Agent Systems

While thionyl chloride and oxalyl chloride are highly effective, research has explored alternative chlorinating agents, often with the aim of using milder or more environmentally benign reagents.

One such alternative is the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). sciencemadness.orgrsc.org This reagent can convert carboxylic acids to their corresponding acyl chlorides, although it may have limitations with certain substrates. sciencemadness.org The Vilsmeier reagent, formed from the reaction of DMF and a chlorinating agent like thionyl chloride or phosphorus oxychloride, can also be employed for this transformation. sciencemadness.orgrsc.org

Sustainable and Green Chemistry Approaches in Synthesis

Sustainable and green chemistry principles are pivotal in the modern synthesis of 4-(butan-2-yl)benzoyl chloride and its precursors. These approaches aim to minimize environmental impact by reducing waste, using less hazardous chemicals, and improving energy efficiency. numberanalytics.comum-palembang.ac.id Key strategies include the adoption of microwave-assisted reactions, solvent-free conditions, biocatalysis, and the use of reusable catalysts to improve atom economy.

Microwave-Assisted Reaction Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. researchgate.netrasayanjournal.co.in The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity. researchgate.netthieme-connect.com This technology is applicable to both solvent-phase and solid-phase organic synthesis. rasayanjournal.co.in

For the synthesis of precursors to 4-(butan-2-yl)benzoyl chloride, such as 4-substituted benzophenones, microwave-assisted Friedel-Crafts acylation has proven to be highly effective. thieme-connect.comorganic-chemistry.org For instance, the acylation of aromatic compounds with acyl halides can be efficiently catalyzed by zinc powder under solvent-free microwave conditions, leading to high yields of the desired ketones. thieme-connect.comorganic-chemistry.org This method is not only rapid but also allows for the reuse of the catalyst, further enhancing its green credentials. organic-chemistry.org Similarly, bismuth triflate has been used as a recoverable and reusable catalyst for the microwave-assisted Friedel-Crafts benzoylation of aromatic compounds, resulting in good yields within short reaction times. researchgate.net

The conversion of substituted benzoic acids to the corresponding benzoyl chlorides can also be accelerated using microwave energy. While traditional methods for preparing benzoyl chlorides from benzoic acids often involve reagents like thionyl chloride, which can generate hazardous byproducts, microwave-assisted protocols can offer a more controlled and efficient alternative. ucla.edu

| Catalyst | Substrate | Acylating Agent | Conditions | Yield (%) | Reference |

| Zn powder | Benzene | Acetyl chloride | Microwave, 300W, 30s, solvent-free | 95 | thieme-connect.com |

| Bismuth triflate | Toluene (B28343) | Benzoic anhydride | Microwave | Good | researchgate.net |

| Pd(II)EnCat™ | Benzoyl chloride | 4-Ethynyltoluene | Microwave, 90°C, 15 min, THF | >80 (purity) | biotage.co.jp |

| Basic alumina (B75360) | Aniline | Benzoyl chloride | Microwave, 300W, solvent-free | High | nih.gov |

Solvent-Free Synthetic Pathways

Eliminating organic solvents from chemical reactions is a cornerstone of green chemistry, as it reduces waste, toxicity, and environmental pollution. numberanalytics.com Solvent-free, or solid-phase, reactions often lead to higher efficiency, easier work-up, and milder reaction conditions. nih.govtandfonline.com

The Friedel-Crafts acylation, a key step in synthesizing the precursors of 4-(butan-2-yl)benzoyl chloride, can be effectively carried out under solvent-free conditions. thieme-connect.comorganic-chemistry.orgsioc-journal.cn For example, the acylation of fluorobenzene (B45895) with benzoyl chloride has been successfully demonstrated using a composite catalyst of trifluoromethanesulfonic acid (TfOH) and rare earth triflates without any solvent. sioc-journal.cn This approach not only reduces the amount of catalyst needed but also achieves high selectivity and yield of the para-substituted product. sioc-journal.cn Similarly, zinc powder has been utilized as a catalyst for Friedel-Crafts acylation under solvent-free microwave irradiation, providing a rapid and environmentally benign route to aryl ketones. thieme-connect.comorganic-chemistry.org

The benzoylation of various functional groups, a reaction relevant to the derivatization of precursors, can also be performed efficiently without solvents. A solvent-free procedure using benzoyl chloride and pyridine (B92270) on basic alumina under microwave irradiation has been developed for N-, O-, and S-benzoylation. nih.gov Another green protocol involves the direct reaction of amines with benzoyl chloride in a neat phase, which proceeds rapidly and affords high yields of the corresponding benzamides. scispace.com

| Catalyst/Reagent | Substrates | Product Type | Conditions | Yield (%) | Reference |

| Zn powder | Aromatic compounds, Acyl halides | Aryl ketones | Microwave, solvent-free | High | thieme-connect.comorganic-chemistry.org |

| TfOH, Re(OTf)3 | Fluorobenzene, Benzoyl chloride | Fluorobenzophenone | 140°C, 4h, solvent-free | 87 | sioc-journal.cn |

| AlCl3 | Reserpine (B192253), Acylating agents | Acylated reserpine analogues | Solid-phase | High | tandfonline.com |

| PhCOCl-Py/basic alumina | Amines, Alcohols, Thiols | Benzoylated derivatives | Microwave, solvent-free | High | nih.gov |

| None | Amines, Benzoyl chloride | Benzamides | Neat, room temperature | High | scispace.com |

| CuO | Alcohols, Phenols, Amines | Acylated/Benzoylated products | Room temperature, solvent-free | Excellent | tsijournals.com |

Biocatalytic and Chemoenzymatic Methodologies

Biocatalysis and chemoenzymatic synthesis represent a highly sustainable approach to chemical production, utilizing enzymes or whole-cell systems to perform specific transformations with high selectivity and under mild conditions. mdpi.comnih.gov These methods are particularly valuable for the synthesis of chiral compounds and can be applied to the preparation of precursors for 4-(butan-2-yl)benzoyl chloride.

For instance, the synthesis of aromatic ketones, which are precursors to the corresponding benzoic acids and benzoyl chlorides, can be achieved through chemoenzymatic routes. researchgate.net One approach involves the asymmetric reduction of ketones to chiral alcohols, which can then be further transformed. rsc.orgkaust.edu.sa Lactic acid bacteria, such as Weissella cibaria, have been shown to be effective biocatalysts for the Prelog-enantioselective reduction of aromatic ketones. rsc.org

Furthermore, the direct synthesis of substituted benzoic acids, the immediate precursors to benzoyl chlorides, can be accomplished using biocatalysts. Certain microorganisms, particularly from the Basidiomycota phylum, can efficiently reduce substituted benzoic acids to the corresponding benzaldehydes, and conversely, some can oxidize substituted benzaldehydes or other precursors to benzoic acids. nih.gov For example, cytochrome P450 enzymes can catalyze the stereoselective oxidation of para-substituted benzenes under mild conditions, offering a sustainable route to functionalized benzoic acids. uq.edu.au

| Biocatalyst/Enzyme System | Substrate | Product | Key Feature | Reference |

| Weissella cibaria C43-11 whole cells | Aromatic azido (B1232118) ketones | (R)-β-hydroxy-1,2,3-triazole derivatives | Prelog enantioselective reduction | rsc.org |

| Basidiomycota strains | Substituted benzoic acids | Fragrant benzaldehydes | Selective reduction | nih.gov |

| Iron-catalyst and Enzyme | Ketones | Chiral acetates | Reductive acylation | kaust.edu.sa |

| Baker's yeast, Kluyveromyces marxianus | α-, β-, and γ-chloroalkyl arylketones | Optically active oxygen heterocycles | Asymmetric reduction | mdpi.com |

| Cytochrome P450 S244D variant | para-Substituted benzenes | Hydroxylated, epoxidized, or sulfoxidized products | Stereoselective oxidation | uq.edu.au |

Catalyst Reusability and Atom Economy Considerations

Several catalytic systems have been developed that offer excellent reusability. For example, zinc powder used in the microwave-assisted, solvent-free Friedel-Crafts acylation can be recovered and reused up to six times with only a slight decrease in activity. thieme-connect.comorganic-chemistry.org Similarly, lanthanide triflates (Ln(OTf)₃), both alone and in combination with lithium perchlorate, have been demonstrated as reusable catalysts for Friedel-Crafts acylation. rsc.orgrsc.org These catalysts are stable in water, allowing for easy recovery from the reaction mixture by simple extraction. rsc.orgpsu.edu Sulfated zirconia has also been shown to be an efficient and reusable heterogeneous catalyst for the Friedel-Crafts acylation of indoles, maintaining its activity for at least three cycles. unlp.edu.ar

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is another critical consideration in green synthesis. um-palembang.ac.id Processes with high atom economy generate less waste. um-palembang.ac.iducla.edu Catalytic reactions are inherently more atom-economical than stoichiometric ones. um-palembang.ac.id In the context of producing 4-(butan-2-yl)benzoyl chloride, using a catalytic amount of a reusable Lewis acid for the Friedel-Crafts acylation step is far superior in terms of atom economy compared to traditional methods that require more than a stoichiometric amount of a catalyst like aluminum chloride. thieme-connect.com

| Catalyst System | Reaction Type | Reusability | Key Advantage | Reference |

| Zn powder | Friedel-Crafts Acylation | Reusable up to six times | Inexpensive and non-toxic | thieme-connect.comorganic-chemistry.org |

| Ln(OTf)₃ | Friedel-Crafts Acylation | Recovered and reused | Stable in water | rsc.org |

| Ln(OTf)₃–LiClO₄ | Friedel-Crafts Acylation | Easily recovered and reused | Enhanced catalytic activity | rsc.orgpsu.edu |

| Sulfated Zirconia | Friedel-Crafts Acylation | Reusable for at least three cycles | Heterogeneous and easily separated | unlp.edu.ar |

| Sodium tetrachloroferrate (NaFeCl₄) | Friedel-Crafts Acylation | Recyclable | Retains activity after aqueous workup | google.com |

| In₂O₃/Si-MCM-41 | Benzoylation | Reusable | Environmentally friendly | researchgate.net |

Mechanistic Investigations of Chemical Transformations Involving 4 Butan 2 Yl Benzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 4-(butan-2-yl)benzoyl chloride. masterorganicchemistry.com This class of reaction involves the replacement of the chloride leaving group by a nucleophile. youtube.com The general mechanism is a two-step process known as the addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In the first step, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate. libretexts.org The second step involves the reformation of the carbon-oxygen double bond and the expulsion of the chloride ion, which is an excellent leaving group. youtube.com

The kinetics of nucleophilic acyl substitution are significantly influenced by the electronic properties of the substituent on the aromatic ring. The butan-2-yl group is an alkyl group, which exerts a positive inductive effect (+I), donating electron density to the benzene (B151609) ring. This electron-donating nature can decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride or benzoyl chlorides with electron-withdrawing groups.

The thermodynamic favorability of a nucleophilic acyl substitution reaction is largely governed by the relative basicity of the nucleophile and the leaving group. A reaction will generally proceed in the forward direction if the incoming nucleophile is a stronger base than the leaving group. masterorganicchemistry.com Given that the chloride ion is a very weak base, reactions with a wide range of nucleophiles are thermodynamically favorable.

Table 1: Relative Reactivity of Substituted Benzoyl Chlorides in Nucleophilic Acyl Substitution

| Substituent (at para-position) | Electronic Effect | Expected Reactivity |

| -NO₂ | Electron-withdrawing | Highest |

| -H | Neutral | Intermediate |

| -CH(CH₃)CH₂CH₃ | Electron-donating | Lower |

| -OCH₃ | Electron-donating | Lowest |

This table provides a qualitative comparison based on general chemical principles. Actual reaction rates would require experimental data.

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. The solvolysis of substituted benzoyl chlorides can proceed through a spectrum of mechanisms, ranging from a dissociative S_N1-type pathway to an associative S_N2-type pathway. nih.gov The dominant pathway is sensitive to both the electronic effects of the ring substituents and the properties of the solvent. nih.gov

For benzoyl chlorides with electron-donating substituents like the butan-2-yl group, the reaction pathway in weakly nucleophilic, polar solvents can have significant S_N1 character. nih.govrsc.org The electron-donating group stabilizes the positive charge on the acylium cation (R-C=O)⁺ that is formed upon the departure of the chloride ion. nih.gov In contrast, benzoyl chlorides with electron-withdrawing groups tend to favor an associative (S_N2-like) mechanism that proceeds through a tetrahedral intermediate.

Therefore, in solvents such as fluorinated alcohols, the solvolysis of 4-(butan-2-yl)benzoyl chloride is expected to proceed, at least in part, through a dissociative mechanism involving the formation of the 4-(butan-2-yl)benzoyl cation. nih.gov In more nucleophilic solvents, a bimolecular, associative pathway becomes more competitive. nih.govbeilstein-journals.org

Electrophilic Aromatic Substitution via Acylium Ion Generation

In the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, 4-(butan-2-yl)benzoyl chloride can generate a potent electrophile, the 4-(butan-2-yl)benzoyl acylium ion. This process is the first step of the Friedel-Crafts acylation reaction. masterorganicchemistry.comresearchgate.net The Lewis acid coordinates to the chlorine atom, weakening the carbon-chlorine bond and facilitating its heterolytic cleavage to form the acylium ion and a complex anion (e.g., AlCl₄⁻). masterorganicchemistry.com

The generated acylium ion can then be attacked by a nucleophilic aromatic ring in a classic electrophilic aromatic substitution (EAS) mechanism. masterorganicchemistry.com This process occurs in two main steps:

Attack of the electrophile: The pi electrons of an aromatic substrate attack the electrophilic carbon of the acylium ion. This is the slow, rate-determining step as it disrupts the aromaticity of the substrate, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org

Deprotonation: A weak base, often the Lewis acid complex (e.g., AlCl₄⁻), removes a proton from the carbon atom that formed the new bond with the acylium ion. This step is fast and restores the aromaticity of the ring, yielding the final acylated product. masterorganicchemistry.comlibretexts.org

The butan-2-yl group on the benzoyl chloride does not directly participate in this reaction but is carried through into the final ketone product, which will feature a 4-(butan-2-yl)benzoyl moiety attached to the second aromatic ring.

Role as an Acylating Agent in Complex Chemical Syntheses

Like other benzoyl chlorides, 4-(butan-2-yl)benzoyl chloride is a valuable acylating agent for introducing the 4-(butan-2-yl)benzoyl group into molecules. chemicalbook.com This reactivity is fundamental to the synthesis of various derivatives. Key applications include:

Ester Formation: It reacts readily with alcohols, often in the presence of a non-nucleophilic base like pyridine (B92270), to form esters. The base serves to neutralize the HCl byproduct. uomustansiriyah.edu.iq

Amide Formation: The reaction with primary or secondary amines yields the corresponding N-substituted amides. This reaction is typically rapid and is a common method for amide synthesis. uomustansiriyah.edu.iq

Anhydride (B1165640) Formation: Reaction with a carboxylate salt leads to the formation of an unsymmetrical acid anhydride. uomustansiriyah.edu.iq

Through these fundamental transformations, the 4-(butan-2-yl)benzoyl group can be incorporated into more complex molecular architectures, serving as a key building block in multi-step syntheses in fields such as pharmaceuticals and materials science. chemicalbook.com

Influence of Steric and Electronic Factors on Reaction Outcomes

The butan-2-yl substituent is central to the specific reactivity of 4-(butan-2-yl)benzoyl chloride, exerting both steric and electronic influences.

Electronic Factors:

The alkyl group is weakly electron-donating by induction. This effect slightly deactivates the carbonyl carbon towards nucleophilic attack by increasing electron density at the reaction center.

Conversely, this electron-donating character stabilizes the formation of a positive charge on the acyl carbon, which can favor reaction pathways with more S_N1 character, particularly in solvolysis reactions in polar, non-nucleophilic media. nih.gov

Steric Factors:

The butan-2-yl group is moderately bulky. While it is positioned at the para-position, away from the acyl chloride group, its size can influence intermolecular interactions and may play a role in the crystal packing of solid derivatives or the conformational preferences of larger molecules synthesized from this reagent.

In the context of Friedel-Crafts acylation where 4-(butan-2-yl)benzoyl chloride acts as the electrophile, the steric bulk of the entire acyl group can influence the regioselectivity of the attack on a substituted aromatic substrate.

Applications As a Versatile Synthetic Building Block in Advanced Organic Synthesis

Formation of Esters and Amides: Methodological Developments

The acyl chloride functional group is highly reactive towards nucleophiles, making 4-(butan-2-yl)benzoyl chloride an excellent reagent for the synthesis of esters and amides. These reactions typically proceed via nucleophilic acyl substitution, where an alcohol or amine attacks the carbonyl carbon, leading to the displacement of the chloride ion. This process, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, is a cornerstone of organic synthesis. researchgate.net

The synthesis of amides from carboxylic acids, often proceeding through an acyl chloride intermediate, is one of the most frequently utilized reactions in medicinal chemistry. nih.gov Derivatives of 4-(butan-2-yl)benzoic acid, the precursor to the title chloride, are explored as building blocks for novel pharmaceuticals, where the formation of amide or ester linkages is a key step in modifying pharmacological properties. smolecule.com General methods for the direct amidation of carboxylic acids often involve activation with reagents that form a more reactive species, analogous to an acyl chloride. nih.govresearchgate.net For instance, the reaction of a carboxylic acid with triphenylphosphine (B44618) and N-chlorophthalimide generates an acyloxy-phosphonium species in situ, which readily reacts with amines to form amides in high yield. nih.gov Similarly, the reaction of 4-(tert-butyl)benzoyl chloride with benzylamine (B48309) in the presence of triethylamine is a standard procedure for preparing the corresponding secondary amide. epfl.ch These established methodologies are directly applicable to 4-(butan-2-yl)benzoyl chloride for the synthesis of a diverse range of ester and amide derivatives.

| Reagent 1 | Reagent 2 | Product Type | Significance |

| 4-(Butan-2-yl)benzoyl chloride | Alcohol | Ester | Introduction of the 4-(butan-2-yl)benzoyl group to create esters for various applications, including functional materials. smolecule.com |

| 4-(Butan-2-yl)benzoyl chloride | Primary/Secondary Amine | Amide | Key transformation for building complex molecules and active pharmaceutical ingredients. nih.govsmolecule.com |

Synthesis of Heterocyclic Systems

4-(Butan-2-yl)benzoyl chloride is a valuable reagent for the construction of diverse heterocyclic systems. The 4-(butan-2-yl)benzoyl group can be incorporated into these rings, influencing their biological activity and material properties.

Pyrrole (B145914) and Furan (B31954) Derivative Construction

Pyrrole and furan rings are fundamental motifs in numerous natural products and pharmaceuticals. scispace.comresearchgate.net Acyl chlorides are commonly used to modify these heterocycles. For example, N-acylation of pyrrole with a benzoyl chloride derivative is a straightforward method to produce N-benzoylpyrroles. atamanchemicals.comorganic-chemistry.org This reaction typically occurs under basic conditions. While specific examples with 4-(butan-2-yl)benzoyl chloride are not prevalent in the literature, the methodology is general. For instance, 1-(4-Chloro-benzoyl)-pyrrole is prepared by reacting pyrrole with 4-chlorobenzoyl chloride. atamanchemicals.com Similarly, microwave-assisted cyclization using benzoyl chloride is employed in the synthesis of disubstituted N-acylpyrroles. scispace.com

Furan can undergo Friedel-Crafts acylation, although the ring is sensitive to the strong Lewis acids typically used. However, the reaction can be successful under specific conditions. More commonly, furan derivatives are constructed from precursors that already contain the desired acyl group. For example, carbohydrazide (B1668358) derivatives bearing a furan moiety have been synthesized by reacting methyl 5-(4-aminophenyl)furan-2-carboxylate with various substituted benzoyl chlorides. jrespharm.com The synthesis of furan dicarboxylic acid chloride from the corresponding acid allows for the creation of furan-based polyamides. dtic.mil These methods illustrate how 4-(butan-2-yl)benzoyl chloride can be employed to synthesize furan derivatives functionalized with the 4-(butan-2-yl)benzoyl group.

| Heterocycle Precursor | Reagent | Resulting Structure | Synthetic Method |

| Pyrrole | 4-(Butan-2-yl)benzoyl chloride | N-(4-(Butan-2-yl)benzoyl)pyrrole | N-Acylation atamanchemicals.comorganic-chemistry.org |

| Amino-functionalized Furan | 4-(Butan-2-yl)benzoyl chloride | Furan derivative with a 4-(butan-2-yl)benzamide group | Amide bond formation jrespharm.com |

Benzoxazole Synthesis Strategies

Benzoxazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.govorganic-chemistry.org A primary route to 2-substituted benzoxazoles involves the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives, such as an acyl chloride. researchgate.net The reaction between a 2-aminophenol and a benzoyl chloride derivative proceeds readily to form an intermediate amide, which then cyclizes under thermal or acidic conditions to yield the 2-arylbenzoxazole. A modern approach involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf2O) in the presence of 2-fluoropyridine, which then react with 2-aminophenols to give a wide range of 2-substituted benzoxazoles in good yields. nih.gov This method's versatility allows for the use of various substituted 2-aminophenols and amides. Another powerful strategy is the one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides under copper catalysis to generate benzoxazoles. jrespharm.com

| Reactant 1 | Reactant 2 | Product | Key Features |

| 2-Aminophenol | 4-(Butan-2-yl)benzoyl chloride | 2-(4-(Butan-2-yl)phenyl)benzoxazole | Direct condensation and cyclization. researchgate.net |

| 2-Bromoaniline | 4-(Butan-2-yl)benzoyl chloride | 2-(4-(Butan-2-yl)phenyl)benzoxazole | One-pot, copper-catalyzed domino reaction. jrespharm.com |

| N-Aryl-4-(butan-2-yl)benzamide | 2-Aminophenol | 2-(4-(Butan-2-yl)phenyl)benzoxazole | Tf2O-promoted electrophilic activation. nih.gov |

Triazole and Oxadiazole Ring Formation

1,2,4-Triazoles and 1,3,4-oxadiazoles are important five-membered heterocycles known for their diverse biological activities. researchgate.netscispace.com Acyl chlorides like 4-(butan-2-yl)benzoyl chloride are key reagents in their synthesis.

One established route to 2,5-disubstituted-1,3,4-oxadiazoles involves the reaction of acyl chlorides with tetrazoles. For example, refluxing a substituted tetrazole with 4-tert-butylbenzoyl chloride results in the corresponding 2-(4-tert-butylphenyl)-5-aryl-1,3,4-oxadiazole in high yield. mdpi.com Another common method is the cyclodehydration of diacylhydrazines, which can be prepared from the reaction of a hydrazide with an acyl chloride. Substituted hydrazides react with different benzoyl chlorides to form the final carbohydrazide derivatives. jrespharm.com The direct reaction of amidoximes with acyl chlorides in refluxing pyridine or toluene (B28343) is also a widely used method for synthesizing 1,2,4-oxadiazoles. nih.gov For instance, amidoximes can be coupled with acyl chlorides (prepared from benzoic acids and thionyl chloride) to yield 1,2,4-oxadiazoles. nih.gov

The synthesis of triazoles can also involve acyl chlorides for functionalization. While the core ring formation often follows different pathways, such as the Pellizzari reaction, the resulting triazole ring can be acylated. researchgate.netscispace.com More directly, N-substituted amidines, which can be derived from nitriles, are key intermediates in the synthesis of certain triazole-bearing compounds. nih.gov

| Starting Material | Reagent | Heterocyclic Product | Reaction Type |

| Substituted Tetrazole | 4-(Butan-2-yl)benzoyl chloride | 2-(4-(Butan-2-yl)phenyl)-5-substituted-1,3,4-oxadiazole | Acylation and ring transformation mdpi.com |

| Hydrazide | 4-(Butan-2-yl)benzoyl chloride | N'-(4-(Butan-2-yl)benzoyl)hydrazide (precursor to oxadiazoles) | N-Acylation jrespharm.com |

| Amidoxime | 4-(Butan-2-yl)benzoyl chloride | 3-Substituted-5-(4-(butan-2-yl)phenyl)-1,2,4-oxadiazole | Condensation/Cyclodehydration nih.gov |

Preparation of Advanced Intermediates for Complex Molecular Architectures

4-(Butan-2-yl)benzoyl chloride is an important intermediate for synthesizing more complex molecules, particularly in the field of medicinal chemistry. The corresponding acid, 4-(butan-2-yl)benzoic acid, is recognized as a building block for designing novel pharmaceuticals. smolecule.com The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and often necessary step to facilitate coupling reactions for the construction of larger, more intricate molecular architectures.

For example, in the synthesis of the drug suvorexant, a complex molecule containing a diazepane core, a key step involves the coupling of a diazepine (B8756704) intermediate with a substituted benzoic acid that has been converted into its corresponding acid chloride. organic-chemistry.orgmdpi.com This highlights the critical role of acyl chlorides in forming amide bonds within complex, multi-ring systems. The 4-(butan-2-yl)benzoyl moiety can be introduced into such structures to modulate their properties, such as lipophilicity and binding interactions with biological targets. The synthesis of benzamidine (B55565) derivatives carrying 1,2,3-triazole moieties, for instance, starts from a substituted benzonitrile (B105546) which is converted to an imino ester and then to the target amidine, showcasing the step-wise construction of complex intermediates. nih.gov

Derivatization for Functional Material Precursors

The unique structural properties endowed by the 4-(butan-2-yl) group make its benzoyl chloride derivative a valuable precursor for functional materials, especially liquid crystals. smolecule.com Liquid crystal molecules often possess a rigid core and flexible terminal chains; the 4-(butan-2-yl)phenyl group can serve as part of the rigid core, while the sec-butyl group itself provides a degree of conformational flexibility. smolecule.com

4-(Butan-2-yl)benzoic acid is explicitly mentioned as being used in the synthesis of liquid crystal compounds. smolecule.com The formation of these materials typically involves esterification reactions to link aromatic cores together or to attach terminal groups. 4-(Butan-2-yl)benzoyl chloride is the ideal activated precursor for these esterification reactions, allowing for efficient synthesis of the desired liquid crystalline structures. The related compound, 4-(2-methylbutyl)benzoyl chloride, is noted as an optically active intermediate for synthesizing functional materials, indicating that the chiral center in the sec-butyl group of 4-(butan-2-yl)benzoyl chloride can be exploited to create chiral liquid crystals with specific phase behaviors, such as ferroelectric or cholesteric phases. google.com Furthermore, substituted benzoyl chlorides like 4-tert-butylbenzoyl chloride are used to prepare multi-branched structures based on triphenylamine (B166846) for applications in photonics, demonstrating the utility of such reagents in creating advanced materials with enhanced two-photon absorption properties. lookchem.com

Spectroscopic Characterization and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-(Butan-2-yl)benzoyl chloride, ¹H and ¹³C NMR spectroscopy provide critical data for assigning the structure.

In the ¹H NMR spectrum, the aromatic protons typically appear as doublets in the range of 7.3 to 8.0 ppm. The protons of the butan-2-yl group exhibit characteristic splitting patterns. The methine proton (CH) adjacent to the benzene (B151609) ring would appear as a multiplet, while the methyl (CH₃) and methylene (B1212753) (CH₂) protons of the butyl group would have distinct chemical shifts and coupling constants, allowing for their precise assignment. For instance, a triplet and a quartet are often observed for the ethyl part of the butan-2-yl group, and a doublet for the terminal methyl group.

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the benzoyl chloride group is typically observed in the downfield region, around 168 ppm. The aromatic carbons show signals between 125 and 145 ppm, with the carbon attached to the butan-2-yl group and the carbon attached to the carbonyl group having distinct chemical shifts due to substitution effects. The aliphatic carbons of the butan-2-yl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Spectral Data for 4-(Butan-2-yl)benzoyl chloride

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to COCl) | ~7.9 | Doublet |

| Aromatic (meta to COCl) | ~7.4 | Doublet |

| Butan-2-yl CH | ~2.8 | Sextet |

| Butan-2-yl CH₂ | ~1.6 | Multiplet |

| Butan-2-yl CH₃ (ethyl) | ~0.8 | Triplet |

| Butan-2-yl CH₃ (sec) | ~1.2 | Doublet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for 4-(Butan-2-yl)benzoyl chloride

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carbonyl) | ~168 |

| Aromatic C (ipso to COCl) | ~133 |

| Aromatic C (ipso to butan-2-yl) | ~150 |

| Aromatic CH (ortho to COCl) | ~131 |

| Aromatic CH (meta to COCl) | ~128 |

| Butan-2-yl CH | ~39 |

| Butan-2-yl CH₂ | ~30 |

| Butan-2-yl CH₃ (ethyl) | ~11 |

| Butan-2-yl CH₃ (sec) | ~21 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule. In 4-(Butan-2-yl)benzoyl chloride, the most prominent absorption band in the IR spectrum is due to the carbonyl (C=O) stretching of the acid chloride. This typically appears as a strong, sharp peak in the region of 1770-1815 cm⁻¹. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching of the butan-2-yl group is observed in the 2850-2960 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like 4-(Butan-2-yl)benzoyl chloride exhibit characteristic absorption bands. Typically, two main absorption bands are observed for benzoyl derivatives: the E-band and the B-band. For a related compound, 4-(chloromethyl)benzoyl chloride, a maximum wavelength (λmax) was observed at 242 nm, which is indicative of the π → π* transitions within the benzene ring conjugated with the carbonyl group. researchgate.net Similar absorption patterns would be expected for 4-(Butan-2-yl)benzoyl chloride, likely in the range of 240-280 nm.

Table 3: Characteristic IR Absorption Bands for 4-(Butan-2-yl)benzoyl chloride

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (acid chloride) | 1770 - 1815 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

Note: These are general ranges and can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and molecular formula of a compound. For 4-(Butan-2-yl)benzoyl chloride, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (196.67 g/mol ). epa.gov High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula, C₁₁H₁₃ClO. epa.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The base peak in the mass spectrum of a related compound, 4-butylbenzoyl chloride, is often the acylium ion, formed by the loss of the chlorine atom. nist.gov For 4-(Butan-2-yl)benzoyl chloride, this would correspond to the [M-Cl]⁺ ion at m/z 161. Another significant fragmentation pathway involves the loss of the butan-2-yl group, leading to a benzoyl cation at m/z 105. Further fragmentation of the butan-2-yl group itself can also be observed.

Table 4: Expected Mass Spectrometry Fragmentation for 4-(Butan-2-yl)benzoyl chloride

| Fragment Ion | m/z | Identity |

|---|---|---|

| [C₁₁H₁₃ClO]⁺ | 196 | Molecular Ion |

| [C₁₁H₁₃O]⁺ | 161 | [M-Cl]⁺ (Acylium ion) |

| [C₇H₅O]⁺ | 105 | Benzoyl cation |

| [C₄H₉]⁺ | 57 | Butan-2-yl cation |

Note: The relative intensities of these peaks can vary depending on the ionization method.

Chiroptical Spectroscopy for Stereochemical Assignment of Butan-2-yl Moiety

The butan-2-yl group in 4-(Butan-2-yl)benzoyl chloride contains a chiral center, meaning the compound can exist as two enantiomers (R and S). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of this stereocenter.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum, with its characteristic positive and negative Cotton effects, is unique for each enantiomer. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for the R and S enantiomers, the absolute configuration can be confidently assigned. nsf.govmdpi.com This method has been successfully applied to assign the absolute configuration of similar molecules containing chiral centers. nsf.govresearchgate.net

VCD spectroscopy, the infrared equivalent of ECD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD is particularly powerful for distinguishing between diastereomers and assigning the absolute configuration of each stereocenter in a molecule. core.ac.uk By comparing the experimental VCD spectrum with theoretical calculations, a reliable assignment of the stereochemistry of the butan-2-yl moiety can be achieved.

The combination of experimental chiroptical data with theoretical calculations provides a robust methodology for the unambiguous stereochemical elucidation of 4-(Butan-2-yl)benzoyl chloride.

Computational Chemistry and Theoretical Investigations of 4 Butan 2 Yl Benzoyl Chloride

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels. These methods provide a way to determine the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for predicting a molecule's behavior.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netrsc.org It is particularly favored for its balance of accuracy and computational cost. For 4-(butan-2-yl)benzoyl chloride, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311G(d,p), would be employed to optimize the molecular geometry. researchgate.netwikipedia.org This process finds the lowest energy arrangement of the atoms, providing key structural parameters.

These calculations would yield important data, including bond lengths, bond angles, and dihedral angles. For instance, the calculations would reveal the planarity of the benzoyl chloride moiety and the preferred orientation of the butan-2-yl group relative to the aromatic ring. Furthermore, DFT is used to compute various electronic properties that are critical for understanding the molecule's reactivity and spectroscopic behavior. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. rsc.org

Table 1: Hypothetical DFT-Calculated Properties for 4-(Butan-2-yl)benzoyl chloride This table presents illustrative data that would be expected from DFT calculations.

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1035.789 |

| HOMO Energy (eV) | -6.98 |

| LUMO Energy (eV) | -1.25 |

| HOMO-LUMO Gap (eV) | 5.73 |

| Dipole Moment (Debye) | 3.45 |

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. libretexts.org For a complex molecule like 4-(butan-2-yl)benzoyl chloride, a full-dimensional PES is computationally demanding to generate. However, simplified PES scans can be performed to explore specific conformational changes or reaction pathways. rsc.org For example, a one-dimensional PES could be calculated by systematically changing a specific dihedral angle, such as the one defining the rotation of the butan-2-yl group, while allowing all other geometrical parameters to relax. This would reveal the energy barriers between different rotational isomers (rotamers) and identify the most stable conformations. libretexts.orgrsc.org A PES analysis is also crucial for locating transition states, which are the high-energy points along a reaction coordinate, providing insight into the kinetics of chemical reactions. libretexts.org

Conformational Analysis and Stereochemical Modeling

The presence of a flexible butan-2-yl group in 4-(butan-2-yl)benzoyl chloride introduces conformational complexity. Conformational analysis aims to identify all possible stable conformations (conformers) and determine their relative energies. lumenlearning.comchemistrysteps.com The rotation around the single bonds, particularly the C-C bonds within the sec-butyl group and the bond connecting it to the benzene (B151609) ring, gives rise to various spatial arrangements.

Molecular Dynamics Simulations for Reactive Intermediates

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While quantum chemical calculations are excellent for stationary points on the PES, MD simulations provide a dynamic picture of molecular behavior. For 4-(butan-2-yl)benzoyl chloride, MD simulations would be particularly useful for studying the behavior of reactive intermediates that may form during its chemical reactions. For instance, in a solvolysis reaction, a benzoyl cation intermediate might be formed. mdpi.com

MD simulations, often employing force fields derived from quantum mechanical calculations, could be used to model the behavior of this cation in a solvent environment. This would provide insights into its lifetime, its interactions with solvent molecules, and the dynamics of its subsequent reactions. Ab initio molecular dynamics (AIMD), which calculates the forces on the fly using quantum mechanics, could provide a more accurate but computationally intensive alternative for studying these short-lived species.

In Silico Prediction of Reactivity and Selectivity

In silico methods for predicting reactivity and selectivity are invaluable in synthetic chemistry for understanding and predicting the outcomes of chemical reactions. acs.orgacs.org For 4-(butan-2-yl)benzoyl chloride, these predictions would be based on the electronic properties derived from quantum chemical calculations. The molecular electrostatic potential (MEP) map, for example, would highlight the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack, respectively. The carbonyl carbon of the acyl chloride group is expected to be highly electrophilic, making it susceptible to attack by nucleophiles. rsc.orgrsc.org

Reactivity indices, such as Fukui functions, can be calculated from the electron density to provide a more quantitative measure of the local reactivity at different atomic sites. rsc.org These indices can help predict the regioselectivity of reactions, such as Friedel-Crafts acylation, where the incoming electrophile can attack different positions on an aromatic substrate. Computational modeling of reaction pathways, including the calculation of activation energies for competing pathways, would allow for the prediction of reaction selectivity. nih.gov

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are extensively used to predict and interpret spectroscopic data, providing a powerful tool for structure elucidation and characterization. journalirjpac.comrsc.org For 4-(butan-2-yl)benzoyl chloride, DFT calculations can be used to predict various spectroscopic properties.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. nih.gov By comparing the computed IR spectrum with an experimental one, a detailed assignment of the vibrational modes to specific molecular motions (e.g., C=O stretch, C-Cl stretch, aromatic C-H bends) can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be predicted with reasonable accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.org These predictions are invaluable for assigning the signals in experimental NMR spectra to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the observed absorptions.

Table 2: Hypothetical Predicted Spectroscopic Data for 4-(Butan-2-yl)benzoyl chloride This table presents illustrative data that would be expected from computational spectroscopic predictions.

| Spectroscopic Technique | Predicted Data | Assignment |

|---|---|---|

| IR Frequency (cm⁻¹) | 1785 | C=O stretch |

| ¹H NMR Chemical Shift (ppm) | 8.15 | Aromatic H (ortho to COCl) |

| ¹³C NMR Chemical Shift (ppm) | 168.5 | Carbonyl Carbon |

| UV-Vis λmax (nm) | 255 | π → π* transition |

Molecular Docking Studies and Interactions with Molecular Targets (as a computational tool for design, not biological activity itself)

Extensive searches of scientific literature and computational chemistry databases did not yield any specific molecular docking studies conducted on 4-(butan-2-yl)benzoyl chloride. While molecular docking is a widely utilized computational technique for predicting the binding orientation and affinity of a small molecule to a target protein, there is no publicly available research that has applied this method to 4-(butan-2-yl)benzoyl chloride.

The absence of such studies means there are no detailed research findings, data tables on binding energies, or specific interactions with molecular targets to report for this particular compound. The utility of 4-(butan-2-yl)benzoyl chloride as a scaffold in computational-guided drug design, therefore, remains theoretical and has not been demonstrated through published molecular docking simulations.

Generally, in silico techniques like molecular docking are instrumental in rational drug design. nih.gov These methods allow researchers to screen virtual libraries of compounds against a specific biological target, identify potential lead candidates, and optimize their structures to improve binding affinity and selectivity. nih.gov The process involves the computational prediction of the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net Analysis of these predicted interactions, such as hydrogen bonds and hydrophobic contacts, can provide valuable insights for the design of novel therapeutic agents. nih.gov

However, without specific studies on 4-(butan-2-yl)benzoyl chloride, any discussion of its potential interactions with molecular targets would be speculative. The core benzoyl chloride structure and the butan-2-yl substituent could theoretically engage in various non-covalent interactions, but these have not been computationally explored and documented in the scientific literature.

Synthesis and Academic Utility of 4 Butan 2 Yl Benzoyl Chloride Derivatives and Analogues

Structural Modifications at the Butan-2-yl Moiety and Aromatic Ring

The academic utility of 4-(butan-2-yl)benzoyl chloride is significantly enhanced by the potential for structural modifications at both the aliphatic butan-2-yl group and the aromatic phenyl ring. These modifications allow for the fine-tuning of the molecule's steric and electronic properties, thereby influencing the characteristics of its derivatives.

Modifications of the Aromatic Ring: The introduction of substituents onto the aromatic ring of 4-(butan-2-yl)benzoyl chloride can be achieved through electrophilic aromatic substitution reactions on the precursor, sec-butylbenzene (B1681704). solubilityofthings.com Nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation can introduce a variety of functional groups at positions ortho or meta to the butan-2-yl group. The directing effects of the alkyl group will influence the regioselectivity of these substitutions. Subsequent conversion of the resulting substituted sec-butylbenzene to the corresponding benzoyl chloride, for instance, through oxidation to the benzoic acid followed by reaction with a chlorinating agent like thionyl chloride or oxalyl chloride, would yield the desired substituted 4-(butan-2-yl)benzoyl chloride. chemicalbook.com

Modifications of the Butan-2-yl Moiety: Direct functionalization of the butan-2-yl group is more challenging due to the relative inertness of C-H bonds in alkyl chains. However, synthetic strategies involving the use of different starting materials can be employed to achieve structural diversity. For example, instead of starting with sec-butylbenzene, other alkylbenzenes with functionalized four-carbon chains could be synthesized and then converted to the corresponding benzoyl chlorides. This approach allows for the introduction of functionalities such as hydroxyl groups, halogens, or additional branching on the alkyl side chain.

The table below summarizes potential structural modifications and the synthetic approaches to achieve them.

| Modification Site | Type of Modification | Potential Functional Groups | Synthetic Approach |

| Aromatic Ring | Electrophilic Aromatic Substitution | -NO₂, -Br, -Cl, -SO₃H, -COR, -R | Substitution on sec-butylbenzene followed by oxidation and chlorination |

| Butan-2-yl Moiety | Variation of the Alkyl Chain | -OH, -X (halogens), branching | Synthesis of functionalized alkylbenzenes as precursors |

These structural modifications are crucial for developing a library of 4-(butan-2-yl)benzoyl chloride derivatives with a wide range of physicochemical properties for various academic and research applications.

Synthesis of Butan-2-ylidene Benzohydrazide (B10538) Derivatives

The synthesis of butan-2-ylidene benzohydrazide derivatives represents a significant application of 4-(butan-2-yl)benzoyl chloride in the generation of novel chemical entities. These derivatives are typically synthesized through a multi-step process that begins with the formation of a benzohydrazide, followed by condensation with a ketone to form the butan-2-ylidene moiety.

A general synthetic route involves the reaction of 4-(butan-2-yl)benzoyl chloride with hydrazine (B178648) hydrate (B1144303) to form 4-(butan-2-yl)benzohydrazide. This intermediate can then be reacted with a suitable ketone, such as a 1,3-dione, to yield the corresponding butan-2-ylidene benzohydrazide. repec.org For instance, the reaction of a benzohydrazide with 4,4,4-trifluoro-1-phenyl-1,3-butanedione can lead to the formation of novel butan-2-ylidene benzohydrazides. repec.org

Further derivatization of the initially formed butan-2-ylidene benzohydrazides can be achieved through reactions such as acetylation and benzoylation, leading to a diverse range of compounds with potentially interesting biological activities. repec.org The characterization of these synthesized compounds is typically performed using spectroscopic techniques such as Mass spectrometry, IR, and NMR. repec.org

The following table outlines a representative reaction scheme for the synthesis of a butan-2-ylidene benzohydrazide derivative starting from 4-(butan-2-yl)benzoyl chloride.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 4-(Butan-2-yl)benzoyl chloride, Hydrazine hydrate | Ethanol, reflux | 4-(Butan-2-yl)benzohydrazide |

| 2 | 4-(Butan-2-yl)benzohydrazide, Butan-2-one | Acid catalyst, reflux | N'-(Butan-2-ylidene)-4-(butan-2-yl)benzohydrazide |

| 3 | N'-(Butan-2-ylidene)-4-(butan-2-yl)benzohydrazide | Acetic anhydride (B1165640) or Benzoyl chloride | Acetylated or Benzoylated derivatives |

This synthetic pathway highlights the utility of 4-(butan-2-yl)benzoyl chloride as a versatile starting material for the construction of more complex molecular architectures.

Preparation of Acylated Thiourea (B124793) Analogues and Their Reactivity

Acylated thiourea derivatives are a class of compounds with significant interest in various fields of chemistry and biology. The synthesis of these analogues using 4-(butan-2-yl)benzoyl chloride as a key reagent is a straightforward and efficient process. The general synthetic strategy involves a one-pot reaction where the acid chloride is first converted to the corresponding acyl isothiocyanate, which then reacts in situ with a primary or secondary amine to yield the desired N-acyl thiourea. nih.govnih.gov

The initial step of the synthesis is the reaction of 4-(butan-2-yl)benzoyl chloride with a thiocyanate (B1210189) salt, such as potassium or ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone. This reaction proceeds via nucleophilic acyl substitution to form 4-(butan-2-yl)benzoyl isothiocyanate. The subsequent addition of an amine to the reaction mixture results in the nucleophilic addition of the amine to the central carbon atom of the isothiocyanate group, affording the N-{4-(butan-2-yl)benzoyl}thiourea derivative. nih.gov

The reactivity of the resulting acylated thioureas is influenced by the presence of both the acyl and thiourea functionalities. These compounds can act as versatile intermediates in the synthesis of various heterocyclic compounds. nih.gov The presence of the butan-2-yl group can also modulate the solubility and lipophilicity of the final compounds.

Below is a table summarizing the synthesis of an exemplary acylated thiourea analogue from 4-(butan-2-yl)benzoyl chloride.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product |

| 4-(Butan-2-yl)benzoyl chloride | Ammonium thiocyanate | A primary amine (e.g., Aniline) | Anhydrous Acetone | 1-(4-(Butan-2-yl)benzoyl)-3-phenylthiourea |

The yields of these reactions are generally good, and the products can be purified by recrystallization. nih.gov The use of phase-transfer catalysts can in some cases improve the reaction yield. nih.gov

Development of N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine Derivatives (X = Br, Cl, H)

The synthesis of N-acyl-L-valine derivatives is an area of significant research, and 4-(butan-2-yl)benzoyl chloride can serve as a key building block in the preparation of novel compounds in this class. While direct synthesis of N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine derivatives using 4-(butan-2-yl)benzoyl chloride is not explicitly detailed in the provided search results, a well-established methodology for analogous compounds provides a clear pathway. The synthesis of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives has been reported via a Schotten-Baumann type N-acylation of L-valine with 4-[(4-bromophenyl)sulfonyl]benzoyl chloride. mdpi.com

This synthetic approach can be adapted by replacing the sulfonyl-containing benzoyl chloride with 4-(butan-2-yl)benzoyl chloride. The reaction would involve the N-acylation of L-valine with 4-(butan-2-yl)benzoyl chloride in the presence of a base, such as sodium hydroxide, in a suitable solvent system like dichloromethane (B109758) and water. mdpi.comprepchem.com This would yield N-(4-(butan-2-yl)benzoyl)-L-valine.

To synthesize the target molecules with the general structure N-{4-[(4-X-phenyl)sulfonyl]benzoyl}-L-valine, a multi-step synthesis would be required, starting from a different benzoyl chloride. However, if the goal is to append the 4-(butan-2-yl)benzoyl moiety to L-valine, the following reaction is proposed:

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| L-Valine | 4-(Butan-2-yl)benzoyl chloride | NaOH, Dichloromethane/Water, Room Temperature | N-(4-(Butan-2-yl)benzoyl)-L-valine |

Further modifications to introduce the (4-X-phenyl)sulfonyl group would necessitate a different synthetic strategy, likely involving the synthesis of a 4-(butan-2-yl)phenyl-substituted sulfonyl chloride, which would then be used to acylate a different aromatic core before coupling with L-valine. The synthesis of N-acyl-α-amino acids is a well-established field, and various coupling reagents can be employed to facilitate the amide bond formation. scielo.org.mx

Comparative Studies of Reactivity and Synthesis with Related Benzoyl Chlorides

The reactivity of 4-(butan-2-yl)benzoyl chloride in various chemical transformations is influenced by the electronic and steric effects of the butan-2-yl substituent. A comparative study with other related benzoyl chlorides, such as benzoyl chloride, 4-tert-butylbenzoyl chloride, and 4-n-butylbenzoyl chloride, can provide valuable insights into these effects.

Electronic Effects: The butan-2-yl group is an electron-donating group (EDG) through induction. This EDG character increases the electron density on the aromatic ring, which can affect the reactivity of the benzoyl chloride in several ways. In electrophilic aromatic substitution reactions on the benzoyl chloride itself, the butan-2-yl group would be activating and ortho-, para-directing. However, the primary reactivity of benzoyl chloride is at the acyl chloride functional group. The electron-donating nature of the butan-2-yl group can slightly decrease the electrophilicity of the carbonyl carbon, potentially making it slightly less reactive towards nucleophiles compared to unsubstituted benzoyl chloride.

Steric Effects: The butan-2-yl group is more sterically demanding than a hydrogen atom or a methyl group, but less so than a tert-butyl group. This steric hindrance can influence the rate of reactions involving nucleophilic attack at the carbonyl carbon. For highly hindered nucleophiles, the reaction rate with 4-(butan-2-yl)benzoyl chloride might be slower compared to less hindered benzoyl chlorides.

A comparison of the relative reactivity of different benzoyl chlorides is summarized in the table below.

| Benzoyl Chloride Derivative | Substituent | Electronic Effect | Steric Hindrance | Expected Relative Reactivity towards Nucleophiles |

| Benzoyl chloride | -H | Neutral | Low | Baseline |

| 4-Methylbenzoyl chloride | -CH₃ | Electron-donating (weak) | Low | Slightly lower than benzoyl chloride |

| 4-(Butan-2-yl)benzoyl chloride | -CH(CH₃)CH₂CH₃ | Electron-donating | Moderate | Lower than 4-methylbenzoyl chloride |

| 4-tert-Butylbenzoyl chloride | -C(CH₃)₃ | Electron-donating | High | Lowest among the compared |

| 4-Nitrobenzoyl chloride | -NO₂ | Electron-withdrawing | Low | Highest among the compared |

In terms of synthesis, the preparation of 4-(butan-2-yl)benzoyl chloride is analogous to that of other 4-alkylbenzoyl chlorides. A common method involves the Friedel-Crafts acylation of sec-butylbenzene with oxalyl chloride or a similar reagent. orgsyn.org This method is generally applicable to a range of alkylbenzenes, with the reaction conditions potentially requiring optimization based on the specific substrate. orgsyn.org The steric bulk of the alkyl group can influence the efficiency of the acylation reaction. stackexchange.com

Future Research Directions and Emerging Paradigms for 4 Butan 2 Yl Benzoyl Chloride Research

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis and subsequent reactions of 4-(Butan-2-yl)benzoyl chloride can be significantly advanced through the development of innovative catalytic systems. Future research is expected to focus on enhancing efficiency, selectivity, and sustainability.

The traditional synthesis of benzoyl chlorides often involves stoichiometric chlorinating agents like thionyl chloride or oxalyl chloride, which generate significant waste. Future research will likely target the development of catalytic methods for the conversion of 4-(butan-2-yl)benzoic acid to its corresponding acyl chloride. One promising avenue is the use of phosphorus-based catalysts in combination with safer and more economical chlorine sources. Furthermore, palladium-catalyzed meta-C–H bromination and chlorination of benzoic acid derivatives have been reported, suggesting the potential for developing novel catalytic C-H functionalization methods for substituted benzoyl chlorides. nih.govrsc.org

For the transformation of 4-(Butan-2-yl)benzoyl chloride, particularly in reactions like Friedel-Crafts acylation, the development of reusable and environmentally benign catalysts is a key goal. While Lewis acids like aluminum chloride are effective, their stoichiometric use and generation of hazardous waste are significant drawbacks. Research into solid acid catalysts, such as zeolites and functionalized mesoporous silicas, could offer recyclable and more sustainable alternatives for acylation reactions involving 4-(butan-2-yl)benzoyl chloride.

| Catalyst Type | Potential Application | Advantages | Research Focus |

| Phosphorus-based catalysts | Synthesis from 4-(butan-2-yl)benzoic acid | Reduced waste, use of safer chlorine sources | Catalyst design for high efficiency and selectivity. |

| Palladium catalysts | C-H functionalization | Direct functionalization of the aromatic ring | Development of ligands for regioselective halogenation. |

| Solid acid catalysts (e.g., zeolites) | Friedel-Crafts acylation | Reusability, reduced waste, easier product separation | Enhancing catalyst activity and stability. |

| Chiral Lewis acids | Asymmetric transformations | Control of stereochemistry in subsequent reactions | Design of catalysts for high enantioselectivity. |

Integration into Flow Chemistry and Microreactor Systems

The synthesis and use of acyl chlorides, which are often reactive and can be hazardous, are well-suited for the controlled environment of flow chemistry and microreactor systems. These technologies offer significant advantages in terms of safety, efficiency, and scalability.